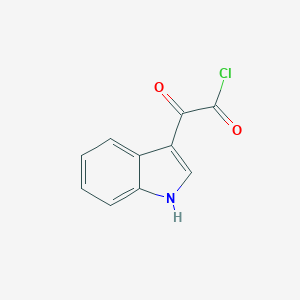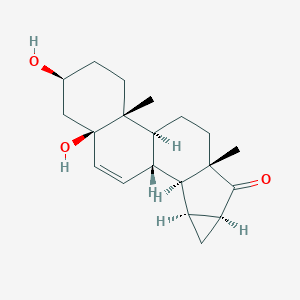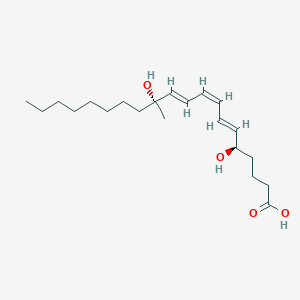
Chlorure de 3-indoleglyoxylyle
Vue d'ensemble
Description
3-Indoleglyoxylyl chloride is an indole derivative used in the preparation of reagents for chemiluminescent enzyme immunoassay . It is also used as a reactant for the preparation of dual IGF-1R/SRC inhibitors, indolylglyoxylamides as a new class of antileishmanial agents, glyoxyl analogs of indole phytoalexins as anticancer agents, and for diastereoselective synthesis of heptacyclic core of dragmacidin E .
Chemical Reactions Analysis
3-Indoleglyoxylyl chloride exhibits chemiluminescence intensities upon the addition of H2O2 in alkaline media . It emits light by decompositions via both dioxetane and dioxetanedione .Applications De Recherche Scientifique
Études de chimiluminescence
Le chlorure de 3-indoleglyoxylyle présente des propriétés de chimiluminescence (CL) significatives. Lorsqu’il est réagi avec du peroxyde d’hydrogène en milieu alcalin, il montre un effet CL durable. L’intensité de cette émission peut atteindre un maximum en 10 minutes et est conservée pendant environ 25 minutes . Cette propriété est utilisée dans les sciences analytiques pour étudier la cinétique des réactions CL et pour développer des essais sensibles pour détecter divers analytes.
Essais biochimiques
La capacité du composé à émettre de la lumière par chimiluminescence a été améliorée par des substances comme la β-cyclodextrine et l’albumine sérique bovine . Cette amélioration est précieuse dans les essais biochimiques où une sensibilité accrue est requise, comme dans la détection de protéines ou d’enzymes spécifiques dans des échantillons biologiques complexes.
Recherche pharmaceutique
Le this compound sert de réactif dans la synthèse d’indolylglyoxylamides, qui sont explorés comme une nouvelle classe d’agents antileishmaniens . Ces composés ont des applications potentielles dans le traitement de la leishmaniose, une maladie causée par des parasites protozoaires.
Recherche sur le cancer
Ce composé est utilisé pour préparer des analogues glyoxyliques de phytoalexines indoliques, qui sont étudiés comme agents anticancéreux . La modification des composés indoliques pour améliorer leur activité contre les cellules cancéreuses est un domaine de recherche important, et le this compound est un précurseur clé dans de telles synthèses.
Études d’inhibition enzymatique
En tant que réactif pour la préparation d’inhibiteurs doubles IGF-1R/SRC, le this compound contribue au développement de thérapies ciblées pour les maladies où ces enzymes sont impliquées . Les inhibiteurs capables de moduler l’activité d’IGF-1R et de SRC ont un potentiel thérapeutique dans divers cancers.
Chimie synthétique
Le composé est impliqué dans la synthèse diastéréosélective du noyau heptacyclique de la dragmacidine E . La dragmacidine E est un produit naturel marin complexe doté de diverses activités biologiques, et la synthèse de sa structure principale est cruciale pour étudier ses propriétés pharmacologiques.
Mécanisme D'action
Target of Action
3-Indoleglyoxylyl chloride, also known as 2-(1H-indol-3-yl)-2-oxoacetyl chloride, is a chemiluminescent compound It has been observed to interact with β-cyclodextrin and bovine serum albumin, enhancing its chemiluminescence .
Mode of Action
The compound exhibits chemiluminescence, a process where light is emitted as a result of a chemical reaction . Upon the addition of hydrogen peroxide (H2O2) in alkaline media, 3-Indoleglyoxylyl chloride emits light by decompositions via both dioxetane and dioxetanedione .
Biochemical Pathways
The compound’s chemiluminescence reaction involves the formation of indole-3-carboxylic acid as one of the final products .
Result of Action
The primary observable result of 3-Indoleglyoxylyl chloride’s action is the emission of light through chemiluminescence . This light emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of sodium hydroxide (NaOH), and the intensity is retained for 25 minutes .
Action Environment
The chemiluminescence of 3-Indoleglyoxylyl chloride is influenced by environmental factors. For instance, the presence of β-cyclodextrin and bovine serum albumin enhances its chemiluminescence . Additionally, the reaction conditions, such as the presence of H2O2 and NaOH, significantly affect the compound’s chemiluminescent properties .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Indoleglyoxylyl chloride has been used as a reactant in the preparation of various compounds, including dual IGF-1R/SRC inhibitors, indolylglyoxylamides as a new class of antileishmanial agents, glyoxyl analogs of indole phytoalexins as anticancer agents, and more
Molecular Mechanism
The molecular mechanism of 3-Indoleglyoxylyl chloride involves chemiluminescence, a process where light is emitted as a result of a chemical reaction . In the presence of hydrogen peroxide (H2O2) in alkaline media, 3-Indoleglyoxylyl chloride emits light by decompositions via both dioxetane and dioxetanedione .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Indoleglyoxylyl chloride exhibits lasting chemiluminescence . Under appropriate conditions, the chemiluminescence emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of NaOH, and the intensity is retained for 25 minutes .
Metabolic Pathways
Given its role as a reactant in the preparation of various compounds, it is likely involved in several biochemical reactions .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGGKCNMYDNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177526 | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22980-09-2 | |
| Record name | α-Oxo-1H-indole-3-acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22980-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022980092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22980-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxo-1H-indole-3-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLEGLYOXYLYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QT24PE76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)



![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)





![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)


![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)